

# Application Notes and Protocols: M-TriDAP Effect on Trained Immunity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Trained immunity is a recently understood phenomenon describing the long-term functional reprogramming of innate immune cells following a primary challenge. This process, mediated by epigenetic and metabolic changes, results in an enhanced response to a secondary, often unrelated, stimulus. **M-TriDAP** (MurNAc-L-Ala-γ-D-Glu-mDAP), a component of peptidoglycan from Gram-negative bacteria, is a potent agonist for the intracellular pattern recognition receptors NOD1 and, to a lesser extent, NOD2.[1] By engaging these receptors, **M-TriDAP** triggers signaling cascades that can induce a state of trained immunity, offering potential therapeutic applications in infectious diseases and cancer immunotherapy.

These application notes provide an overview of the mechanisms of **M-TriDAP**-induced trained immunity and detailed protocols for its in vitro investigation.

# Mechanism of Action: M-TriDAP and Trained Immunity

**M-TriDAP** is recognized by the cytosolic sensors NOD1 and NOD2.[1] This recognition initiates a signaling cascade that is central to the induction of trained immunity. The key steps are:

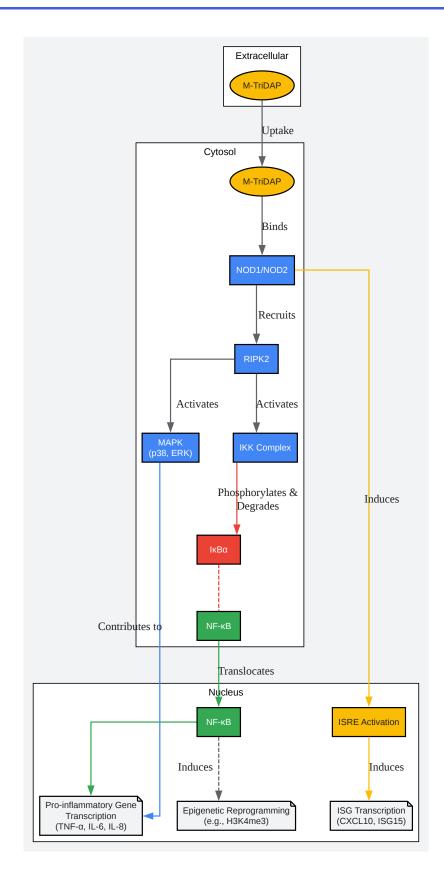
• Recognition and Complex Formation: Cytosolic **M-TriDAP** binds to the leucine-rich repeat (LRR) domain of NOD1/NOD2, inducing a conformational change.



- RIPK2 Recruitment: The activated NOD1/NOD2 recruits the serine/threonine kinase RIPK2 (RICK) through CARD-CARD interactions.[1][2]
- NF-κB and MAPK Activation: RIPK2 activation leads to the recruitment and activation of the IKK complex, resulting in the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of proinflammatory genes.[1][3] Concurrently, the MAPK pathway (p38, ERK) is also activated, further contributing to cytokine production.[3][4]
- Interferon Response: M-TriDAP has also been shown to activate the Interferon Stimulated Response Element (ISRE) pathway, leading to the expression of Interferon-Stimulated Genes (ISGs) like CXCL10 and ISG15.[5]
- Epigenetic and Metabolic Reprogramming: The sustained signaling initiated by **M-TriDAP** leads to long-term changes in the epigenetic landscape of innate immune cells. This includes histone modifications, such as increased H3K4 trimethylation, which keep pro-inflammatory gene promoters in an accessible state.[6] Concurrently, metabolic shifts, such as an increase in aerobic glycolysis, provide the necessary energy and substrates for a heightened inflammatory response upon secondary stimulation.[6][7]

## **Signaling Pathway Diagram**









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